molecular formula C20H20N6O B5917862 N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide

N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide

Cat. No. B5917862
M. Wt: 360.4 g/mol
InChI Key: HUEUOEGDTZYYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide, also known as DPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DPBA is a small molecule that has been found to possess anti-cancer properties, and as such, has been the subject of numerous studies over the years.

Mechanism of Action

The mechanism of action of N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide has been found to inhibit the Akt/mTOR pathway, which is known to be involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide has been found to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of cancer cells. N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide has also been found to induce autophagy in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide in lab experiments is that it is a small molecule that can be easily synthesized. This makes it easy to study its effects on cancer cells in vitro. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects in vivo.

Future Directions

There are a number of future directions for research on N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide. One area of interest is in the development of N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide analogs that may have improved anti-cancer properties. Another area of interest is in the study of N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide's effects on other types of cancer cells, such as prostate cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide and to determine its potential as a therapeutic agent for the treatment of cancer.

Synthesis Methods

The synthesis of N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzamide with 4,6-dimethyl-2-pyrimidinylamine. This is followed by the reaction of the resulting intermediate with formaldehyde and hydrochloric acid to form the final product, N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide.

Scientific Research Applications

N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide has been found to possess anti-cancer properties, and as such, has been the subject of numerous studies over the years. In one study, N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)benzamide was found to inhibit the growth of lung cancer cells by inducing autophagy.

properties

IUPAC Name

N-[4-[[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-13-12-14(2)23-20(22-13)26-19(21)25-17-10-8-16(9-11-17)24-18(27)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,24,27)(H3,21,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEUOEGDTZYYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide

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